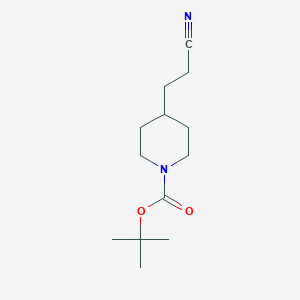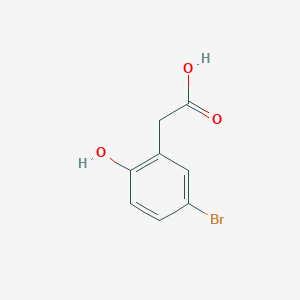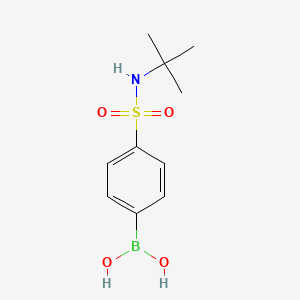
2-溴-6-异丙氧基吡啶
描述
2-Bromo-6-isopropoxypyridine is a compound that is closely related to various brominated pyridine derivatives, which are often used as intermediates in the synthesis of complex molecules for medicinal chemistry and material science. Although the specific compound 2-Bromo-6-isopropoxypyridine is not directly mentioned in the provided papers, the related compounds discussed offer insights into the reactivity and utility of brominated pyridines in synthetic chemistry.
Synthesis Analysis
The synthesis of brominated pyridine derivatives is a topic of interest due to their utility as building blocks in organic synthesis. For example, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency, as demonstrated in the synthesis of the potent opioid carfentanil . Similarly, the preparation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine through halogen dance reactions indicates the versatility of brominated pyridines in generating functionalized compounds . The synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine from dihydroxy-isonicotinic acid further exemplifies the potential of brominated pyridines to act as precursors for tridentate ligands .
Molecular Structure Analysis
The molecular structure of brominated pyridines can be complex, as evidenced by the crystal structure analysis of 2-bromo-4-hydroxypyridine, which displays both the 4-hydroxypyridine and 4-pyridone tautomers . This tautomerism and the presence of hydrogen and halogen bonding interactions are crucial for understanding the reactivity and binding properties of such compounds.
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions, such as the regioselective Suzuki cross-coupling reactions of 2,4-dibromopyridine, which yield carbon-substituted pyridines . The efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including methoxylation, oxidation, and nucleophilic substitution, highlighting the reactivity of brominated pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their substituents and molecular structure. For instance, the synthesis and characterization of lanthanide complexes with 2-bromo-5-methoxybenzoic acid reveal insights into their crystal structures, thermodynamic properties, and luminescence behaviors . The preparation of amino-functionalized 2,2'-bipyridines and their subsequent transformations demonstrate the synthetic versatility of brominated pyridines .
科学研究应用
合成和化学应用
可转换异腈基开发:2-溴-6-异氰基吡啶以其稳定性和合成效率而著称,可用作适用于多组分化学的可转换异腈基。它在卡芬太尼等重要化合物的合成中的作用突出了其实际效用 (Gydo van der Heijden 等,2016)。
富卤中间体合成:该化合物在药物化学中作为有价值的构建模块,例如 5-溴-2-氯-4-氟-3-碘吡啶等富卤中间体的合成。这些中间体对于创建具有进一步化学操作所需功能的五取代吡啶至关重要 (Yong-Jin Wu 等,2022)。
催化和电催化应用
催化配体开发:该分子有助于构建带有侧臂的配体,这对于配体带有亲氧和阴离子侧臂的合理设计至关重要。这些配体对于标记生物材料和进一步功能化至关重要 (L. Charbonnière 等,2002)。
电催化羧化:一种新颖的电化学程序突出了在离子液体中用 CO2 对 2-氨基-5-溴吡啶进行电催化羧化,生成 6-氨基烟酸。该过程避免了挥发性和有毒溶剂和催化剂的使用,标志着环保合成方法的进步 (Q. Feng 等,2010)。
安全和危害
属性
IUPAC Name |
2-bromo-6-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQOILDHZGNUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623306 | |
| Record name | 2-Bromo-6-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-isopropoxypyridine | |
CAS RN |
463336-87-0 | |
| Record name | 2-Bromo-6-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-isopropoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)




